(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid
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Overview
Description
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and diethyl acetamidomalonate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzylamine and diethyl acetamidomalonate under basic conditions.
Cyclization: The intermediate undergoes cyclization to form a lactam, which is then hydrolyzed to yield the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
- (4S,6S)-4-Amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide hydrochloride
Uniqueness
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is unique due to its specific chiral configuration and the presence of a methoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
SYKFASMHVYADIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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